molecular formula C6H6N4O B1417453 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 314021-93-7

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Katalognummer: B1417453
CAS-Nummer: 314021-93-7
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: JAFSZKZHCNWJIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-D]pyrimidine derivatives, including 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL. A study demonstrated that certain derivatives exhibited significant inhibition of cytokine production in RAW264.7 macrophages, specifically targeting the TLR4/p38 signaling pathway. The most potent compound showed IC50 values of 2.64 µM for nitric oxide production and 4.38 µM for IL-6 secretion, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The compound also exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations revealed that modifications at the 7th position of the pyrazolopyrimidine ring significantly influenced antimicrobial efficacy. For instance, a derivative with a 4-hydroxy substitution demonstrated notable activity against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) as low as 0.15 µg/mL .

Anticancer Potential

The anticancer properties of pyrazolo[4,3-D]pyrimidines have been extensively studied. Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation across various cancer types. For example, glycohybrids synthesized from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory effects against breast cancer cell lines (MCF-7) with an IC50 value of 15.3 µM . These findings suggest that structural modifications can enhance anticancer activity.

Synthesis and Structure-Activity Relationships

The synthesis of this compound has been achieved through various methodologies involving microwave-assisted reactions and copper-catalyzed approaches. These methods allow for efficient production of diverse derivatives with tailored biological activities.

Key Synthesis Strategies

  • Microwave-assisted synthesis : This method has been employed to create a range of pyrazolo[4,3-D]pyrimidine compounds quickly and efficiently .
  • Copper-catalyzed reactions : A novel approach utilizing copper catalysts has facilitated the synthesis of triazole-linked glycohybrids from pyrazolo[1,5-a]pyrimidines, which were subsequently evaluated for anticancer properties .

Structure-Activity Relationship Insights

The structure-activity relationship (SAR) studies reveal that specific substitutions at various positions on the pyrazolo[4,3-D]pyrimidine ring significantly influence the biological activity of the compounds. For instance:

  • Hydroxyl groups at the 4-position of aromatic amines were found to enhance antimicrobial activity.
  • The presence of alkyl or aryl groups at the 7th position can modulate both anti-inflammatory and anticancer activities .

Case Study 1: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of modified pyrazolo[4,3-D]pyrimidines demonstrated that specific structural modifications could lead to significant reductions in pro-inflammatory cytokine production in macrophage models . This highlights the potential for developing new anti-inflammatory agents based on this scaffold.

Case Study 2: Antimicrobial Efficacy

Another investigation into antimicrobial efficacy showed that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA. The study emphasized the role of hydroxyl substitutions in enhancing antimicrobial properties .

Biochemische Analyse

Biochemical Properties

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, which are essential for cell cycle progression. Additionally, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time, necessitating periodic replenishment in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a CDK2 inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its overall efficacy and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of this compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s activity is influenced by its ability to localize to specific compartments within the cell, which is facilitated by targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s function and therapeutic efficacy.

Analyse Chemischer Reaktionen

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₆H₆N₄O
  • CAS Number: 314021-93-7

This compound is characterized by a pyrazolo[4,3-d]pyrimidine scaffold, which has been associated with various biological activities, particularly in cancer therapeutics.

This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle. Inhibition of CDK2 can lead to:

  • Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
  • Apoptosis: Following cell cycle arrest, the compound triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.

Anticancer Effects

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:

  • In Vitro Studies: The compound has shown promising results against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and PC-3 (prostate cancer) with mechanisms linked to apoptosis and inhibition of mTOR signaling pathways .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15.0CDK2 inhibition
A54912.5Apoptosis induction
PC-310.0mTOR inhibition

Other Biological Activities

In addition to its anticancer properties, the compound exhibits potential anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Properties: Compounds within the pyrazolo[4,3-d]pyrimidine class have demonstrated inhibition of inflammatory pathways, particularly through modulation of NF-kB signaling .
  • Antimicrobial Activity: Some derivatives have shown activity against various bacterial strains, indicating a broader pharmacological profile beyond oncology .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Synthesis and Evaluation: A study reported a microwave-assisted synthesis of related compounds that demonstrated significant anticancer activity through apoptosis mechanisms. The synthesized compounds were tested against multiple human cancer cell lines with varying degrees of success .
  • Structure-Activity Relationship (SAR): Research has focused on modifying the pyrazolo[4,3-d]pyrimidine scaffold to enhance biological activity. Substituents such as methyl and bromine have been shown to affect potency against different cancer types significantly.

Eigenschaften

IUPAC Name

1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFSZKZHCNWJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349728
Record name 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314021-93-7
Record name 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.